molecular formula C18H20N2O4 B4974031 N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B4974031
M. Wt: 328.4 g/mol
InChI Key: HRPVQHFORXPNOK-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, a methyl group, and a nitro group on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through an amide coupling reaction with 4-butoxyaniline. The reaction conditions often involve the use of reagents such as sulfuric acid for nitration and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for nitration and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products:

    Reduction: N-(4-butoxyphenyl)-3-methyl-4-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-methyl-4-nitrobenzoic acid and 4-butoxyaniline

Scientific Research Applications

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the biological activity of nitrobenzamide derivatives, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The butoxy and methyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide can be compared with other nitrobenzamide derivatives such as:

    N-(4-butoxyphenyl)-4-nitrobenzamide: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    N-(4-methoxyphenyl)-3-methyl-4-nitrobenzamide: The methoxy group may alter the compound’s electronic properties and its interactions with biological targets.

    N-(4-butoxyphenyl)-3-methylbenzamide: Lacks the nitro group, which is crucial for certain chemical reactions and biological activities.

Properties

IUPAC Name

N-(4-butoxyphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-4-11-24-16-8-6-15(7-9-16)19-18(21)14-5-10-17(20(22)23)13(2)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVQHFORXPNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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